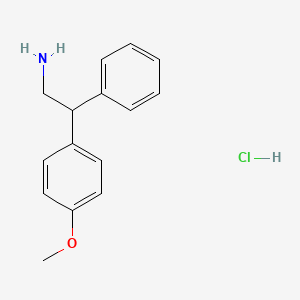

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

Description

Historical Context and Development

The historical development of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is intrinsically linked to the broader evolution of phenethylamine research, which dates back to the late nineteenth century. The foundational work on phenethylamine derivatives began in 1890, with the parent compound 2-phenylethylamine being subsequently synthesized in 1909 by Treat Johnson and Herbert Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol. This early synthetic methodology established the groundwork for developing more complex substituted derivatives.

The emergence of substituted phenethylamines as a distinct chemical class gained momentum throughout the twentieth century, particularly with the recognition of their diverse pharmacological properties. The structural modifications that characterize compounds like this compound represent evolutionary developments in medicinal chemistry, where researchers systematically explored the effects of various substitutions on the phenethylamine backbone. The introduction of methoxy substituents and additional phenyl groups represented strategic modifications aimed at enhancing specific biological activities while maintaining the core structural features responsible for central nervous system interactions.

The specific development of 1,2-diarylethylamines, which encompasses this compound, emerged as researchers recognized the unique pharmacological profile of compounds containing vicinal aromatic substitutions on the ethylamine nucleus. These compounds demonstrated diverse pharmacology through interactions including activation of opioid receptors, inhibition of monoamine transporters, and antagonism of glutamatergic receptors, establishing their significance in contemporary pharmaceutical research.

Nomenclature and Classification within Phenethylamine Derivatives

This compound belongs to the substituted phenethylamine class, which encompasses all derivative compounds formed by replacing or substituting hydrogen atoms in the phenethylamine core structure with specific functional groups. The systematic nomenclature reflects the compound's structural complexity, incorporating both the methoxy substitution at the para position of one phenyl ring and the presence of two distinct aromatic systems attached to the ethylamine backbone.

Within the broader classification system, this compound specifically falls under the category of 1,2-diarylethylamines, characterized by their core structure comprising an ethylamine nucleus with vicinal aromatic substitutions. This classification distinguishes it from other phenethylamine derivatives such as substituted amphetamines, which feature methyl group substitution at the alpha position, or substituted methylenedioxyphenethylamines, which incorporate methylenedioxy groups at specific ring positions.

The chemical nomenclature system provides multiple acceptable names for this compound, reflecting different naming conventions and structural emphasis. Alternative systematic names include 2-(4-methoxyphenyl)-2-phenylethanamine hydrochloride and benzeneethanamine, 4-methoxy-β-phenyl-, hydrochloride, each highlighting different aspects of the molecular structure. The International Union of Pure and Applied Chemistry designation follows the pattern 2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride, emphasizing the systematic approach to nomenclature.

The structural classification within phenethylamine derivatives also considers the compound's relationship to naturally occurring substances. Many substituted phenethylamines, including catecholamines like dopamine and noradrenaline, represent endogenous compounds with established physiological functions. While this compound represents a synthetic derivative, its structural features align with the broader family of biologically active phenethylamines.

Chemical Identification Parameters and Registry Information

The comprehensive chemical identification of this compound encompasses multiple standardized parameters that facilitate accurate compound recognition and database searches. The fundamental molecular information establishes the compound's chemical identity through precise structural and physical characteristics.

Table 1: Primary Chemical Identification Parameters

The International Chemical Identifier system provides standardized representations that enable precise chemical database searches and computational analysis. The International Chemical Identifier string InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H represents the complete structural information in a machine-readable format. The corresponding International Chemical Identifier Key ZIFXJVKXYWKKOH-UHFFFAOYSA-N provides a shortened identifier derived from the full string.

Table 2: Structural Identification Parameters

The structural representation through the Simplified Molecular Input Line Entry System notation COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl provides a linear text format that captures the complete molecular structure including the hydrochloride salt formation. This notation system enables efficient computer processing and database storage while maintaining complete structural fidelity.

Additional registry information includes the parent compound identification, which corresponds to Chemical Abstracts Service number 3381362 for the free base form 2-(4-Methoxyphenyl)-2-phenylethanamine. This relationship between the free base and hydrochloride salt forms represents a common pattern in pharmaceutical chemistry, where salt formation enhances compound stability and solubility characteristics.

Significance in Chemical and Pharmaceutical Research

The research significance of this compound spans multiple scientific disciplines, reflecting its versatile applications and unique structural characteristics. In pharmaceutical development, the compound serves as a crucial intermediate and research tool for investigating mood disorder therapeutics, particularly in the development of novel antidepressant agents. Researchers have specifically utilized this compound in studies exploring its potential as both antidepressant and anxiolytic agent, demonstrating its direct relevance to contemporary mental health research initiatives.

Neuroscience research applications represent another significant domain where this compound contributes valuable insights. The compound functions as an important tool for studying neurotransmitter systems, particularly in understanding the complex effects of monoamines on brain function. This research application builds upon the established pharmacological profile of 1,2-diarylethylamines, which demonstrate diverse interactions including monoamine transporter inhibition and glutamatergic receptor antagonism. The structural features that enable these interactions make the compound particularly valuable for mechanistic studies of neurotransmitter function.

Table 3: Research Applications and Domains

The compound's significance extends to biochemical research through its employment in various assays designed to evaluate the biological activity of related amines. These applications directly support drug discovery and development processes by providing standardized reference points for comparative studies. The structural similarity to other biologically active phenethylamines enables researchers to investigate structure-activity relationships and optimize compound design for specific therapeutic targets.

Emerging applications in cosmetic formulations represent an expanding research frontier, where the compound's biochemical properties are being investigated for potential skincare benefits. This research direction exemplifies the interdisciplinary nature of contemporary chemical research, where compounds initially developed for pharmaceutical applications find utility in related fields requiring similar biochemical interactions.

The broader research significance of 1,2-diarylethylamines, including this specific compound, encompasses their potential as therapeutic agents across multiple medical applications. Clinical interest in this structural class includes compounds like lanicemine, a well-tolerated receptor antagonist with demonstrated antidepressant activity, and remacemide, which has shown promise in treating neurodegenerative diseases, epilepsy, and stroke. These clinical developments validate the continued research investment in structurally related compounds and support the ongoing investigation of this compound.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFXJVKXYWKKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590012 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21998-49-2 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methoxy-β-Nitrostyrene

- Reactants: 4-Methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.

- Conditions: Stirring and reflux for 4–4.5 hours.

- Work-up: Cooling to 10–15 °C, crystallization using frozen water at −2 to 2 °C, filtration, washing, and drying.

- Yield: Approximately 87.3% with a melting point of 85–87 °C.

- Purification: Recrystallization from tetrahydrofuran (THF) and alcohol to obtain yellow crystals.

This step forms the nitrostyrene intermediate crucial for subsequent reduction.

Reduction of 4-Methoxy-β-Nitrostyrene to 4-Methoxy-β-Phenylethylamine

- Reducing agent: Zinc powder activated by aqueous hydrochloric acid (10–30 wt.%).

- Solvent: Methanol.

- Temperature control: Initial 0–5 °C, then warming to 40–50 °C, followed by 52–55 °C.

- Reaction time: Two stages of 2–2.5 hours each.

- Work-up: Removal of cadmium impurities, chloroform extraction, aqueous phase neutralization to pH 9 with saturated sodium bicarbonate, repeated chloroform extraction, washing with saturated NaCl, drying over anhydrous sodium sulfate, filtration, and distillation under reduced pressure.

- Outcome: High yield of 4-methoxy-β-phenylethylamine hydrochloride.

This method is noted for its simplicity, low cost of the reductant, short reaction time, and high yield.

Preparation via Phenylacetamide Reduction

An alternative approach involves the reduction of phenylacetamide derivatives:

- Starting materials: Phenylacetamide and toluene in tetrahydrofuran solution containing zinc borohydride (5% mass concentration).

- Reaction conditions: Heating slowly to 90–96 °C, stirring for 3.5–4.5 hours.

- Work-up: Cooling to room temperature, acidification with 10% hydrochloric acid, filtration, chloroform extraction, alkalization to pH 11–12 with 20% sodium hydroxide, repeated chloroform extraction, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.

- Yield optimization: Reaction temperature significantly influences yield, with yields reaching up to 80% at temperatures above 90 °C.

This method provides an efficient route to phenylethylamine derivatives but may require optimization for the methoxy-substituted variant.

Advanced Synthetic Route Using Borohydride and Lewis Acid Catalysis

A more complex method involves:

- Starting intermediate: 1-[Cyano-1-(4-methoxyphenyl)methyl]cyclohexanol.

- Reagents: Sodium borohydride, aluminum chloride (AlCl3), zinc chloride (ZnCl2), or tin chloride (SnCl2).

- Solvent: Ethers such as tetrahydrofuran (THF), 2-methyl THF, diethyl ether, or 1,4-dioxane.

- Conditions: Temperature between 15–45 °C (preferably 35–40 °C), reaction time 12–30 hours.

- Atmosphere: Inert gas (nitrogen or argon).

- Molar ratios: Typically 1:3.5:5.0 for substrate, borohydride, and Lewis acid respectively.

- Work-up: Quenching with sodium hydroxide, toluene extraction, concentration, and purification.

This approach allows for selective reduction and functional group manipulation, yielding intermediates that can be further transformed into the target amine hydrochloride salt.

Summary Data Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitrostyrene Reduction | Condensation → Zn/HCl reduction | 4-Methoxybenzaldehyde, nitromethane, Zn/HCl, MeOH, 0–55 °C | ~85–90 | Simple, cost-effective, high yield |

| Phenylacetamide Reduction | Phenylacetamide reduction with Zn borohydride | Zn borohydride (5%), THF, 90–96 °C, 4 h | ~80 | Temperature critical for yield |

| Borohydride + Lewis Acid Catalysis | Reduction of cyano-cyclohexanol intermediate | NaBH4, AlCl3, THF, 35–40 °C, inert atmosphere | ~80 | Selective, longer reaction time, precise control |

Research Findings and Analysis

- Effect of Temperature: For phenylacetamide reduction, reaction temperature is crucial; yields increase significantly above 70 °C, peaking near 90 °C.

- Reductant Choice: Zinc powder activated by hydrochloric acid offers a cost-effective and efficient reduction of nitrostyrene intermediates, outperforming sodium borohydride and lithium aluminum hydride in terms of cost and side reactions.

- Purification: Multiple chloroform extractions and pH adjustments improve purity and yield of the final amine hydrochloride salt.

- Reaction Time: Nitrostyrene reduction requires shorter reaction times (~4–5 hours) compared to borohydride/Lewis acid methods (~20–24 hours), impacting throughput and scalability.

- Solvent Selection: THF is a preferred solvent in several methods due to its ability to dissolve reagents and facilitate reaction control.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

This compound is being investigated for its role as a therapeutic agent in treating mood disorders. Research indicates that it may enhance the efficacy of antidepressants by modulating neurotransmitter systems, particularly those involving serotonin and dopamine .

Drug Synthesis:

As a key intermediate, this compound facilitates the synthesis of various pharmaceuticals aimed at neurological disorders. Its structural characteristics allow it to influence drug design, improving specificity and reducing side effects associated with traditional treatments .

Neuroscience Research

Neurotransmitter Studies:

The compound is utilized in neuroscience to study the effects of monoamines on brain function. It aids researchers in understanding the mechanisms underlying mood and anxiety disorders by acting on specific receptors involved in neurotransmission .

Receptor Interaction:

Studies have shown that derivatives of this compound interact with serotonin receptors, which are crucial for mood regulation. The presence of the methoxy group appears to enhance binding affinity, making it a valuable tool for exploring receptor-ligand interactions .

Analytical Chemistry

Chromatography Standards:

In analytical chemistry, this compound serves as a standard reference material in chromatography. It helps in the identification and quantification of similar compounds within complex mixtures, thereby improving the accuracy of chemical analyses .

Method Development:

Researchers employ this compound to develop new analytical methods that enhance the separation efficiency of phenethylamines and related compounds, contributing to advancements in chemical analysis techniques .

Cosmetic Formulations

Skin Penetration Enhancer:

The compound's properties are being explored for use in cosmetic formulations, particularly for its ability to enhance skin penetration of active ingredients. This can lead to more effective skincare products by improving the bioavailability of beneficial compounds .

Biochemical Interactions:

Research into its biochemical interactions suggests potential benefits in skin health and appearance, making it an attractive candidate for inclusion in cosmetic products aimed at improving skin conditions or enhancing aesthetic qualities .

Material Science

Polymer Development:

In material science, this compound is investigated for its role in developing new materials, particularly polymers with enhanced properties. Its incorporation can lead to materials with improved mechanical strength or thermal stability .

Innovative Applications:

The compound's unique structure allows for modifications that can tailor polymer properties for specific industrial applications, such as coatings or composites used in various engineering fields .

Data Tables

Case Studies

-

Pharmaceutical Case Study:

A study published in MDPI explored the effects of various substitutions on phenethylamines' pharmacological profiles. The research highlighted that the methoxy group significantly impacts receptor binding affinities, suggesting potential pathways for developing new antidepressants based on this compound . -

Neuroscience Case Study:

In a recent investigation into serotonin receptor interactions, researchers found that derivatives containing the methoxy group exhibited enhanced agonistic activity at serotonin receptors linked to mood regulation. This underscores the compound's potential role in developing targeted therapies for anxiety and depression . -

Analytical Chemistry Case Study:

An analysis conducted using chromatography demonstrated that incorporating this compound as a standard improved separation efficiency for complex mixtures containing similar amines, showcasing its utility in method validation and development .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Phenylethylamine Hydrochloride (CAS: 156-28-5)

- Molecular formula : C₈H₁₂ClN

- Key differences :

- Lacks the 4-methoxyphenyl substituent.

- Simpler structure with a single phenyl group.

- Applications : Acts as a neurotransmitter precursor and a building block for synthetic chemistry. The absence of the methoxy group reduces lipophilicity compared to the target compound, impacting blood-brain barrier penetration .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride, CAS: 62-31-7)

- Molecular formula: C₈H₁₂ClNO₂

- Key differences :

- Contains catechol (3,4-dihydroxyphenyl) substituents instead of methoxy and phenyl groups.

- Higher polarity due to hydroxyl groups, reducing membrane permeability.

- Applications : Critical neurotransmitter in the central nervous system. The hydroxyl groups enable strong receptor interactions, contrasting with the target compound’s methoxy-driven lipophilicity .

Venlafaxine Hydrochloride Impurity F (CAS: 93413-79-7)

- Molecular formula: C₁₇H₂₅ClNO

- Key differences :

- Contains a cyclohexenyl group instead of a second phenyl ring.

- Part of the venlafaxine impurity profile, synthesized during antidepressant manufacturing.

- Applications: Highlights structural variability in serotonin-norepinephrine reuptake inhibitor (SNRI) analogs. The cyclohexenyl group introduces conformational rigidity absent in the target compound .

2-Methoxyamphetamine Hydrochloride (CAS: 72739-03-8)

- Molecular formula: C₁₀H₁₆ClNO

- Key differences :

- Methoxy group at the 2-position of the phenyl ring.

- Amphetamine backbone with a primary amine.

- Applications : Central nervous system stimulant. The 2-methoxy substitution alters receptor binding compared to the target compound’s 4-methoxy configuration .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Cyclohexenyl-containing venlafaxine impurities exhibit even higher lipophilicity, influencing their retention in chromatographic analyses .

Metabolic Stability :

- Methoxy groups generally slow oxidative metabolism by cytochrome P450 enzymes, suggesting prolonged half-life for the target compound compared to dopamine or 2-phenylethylamine .

Toxicological Considerations: Limited data exist for the target compound, but structurally related amphetamines and venlafaxine analogs highlight the need for rigorous toxicity profiling .

Biological Activity

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, also known as 4-Methoxyphenethylamine, is a compound that has garnered interest in various fields of biological research. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly in relation to mood disorders and other neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure

The chemical formula for this compound is C₁₅H₁₈ClNO. The presence of the methoxy group (–OCH₃) on the phenyl ring significantly influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:

- Serotonin Receptors : This compound has been studied for its potential agonistic effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Agonism at these receptors may contribute to its mood-enhancing properties and potential antidepressant effects .

- Dopamine Receptors : Preliminary studies suggest that it may also interact with dopamine receptors, which are crucial in regulating mood and behavior .

- Noradrenergic Systems : The compound's influence on noradrenaline levels may further enhance its antidepressant-like effects by modulating mood and anxiety responses .

Antidepressant Potential

Research indicates that this compound may serve as a candidate for antidepressant development. Its modulation of serotonin pathways suggests a mechanism similar to that of conventional antidepressants, potentially offering a new avenue for treatment options in mood disorders .

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties in various models of neurodegeneration. It may help mitigate oxidative stress and inflammation in neuronal cells, making it a subject of interest for neurodegenerative disease research .

Case Studies

- Mood Disorders : A study investigating the effects of this compound in animal models demonstrated significant reductions in depressive-like behaviors when administered chronically. This aligns with its proposed mechanism as a serotonin receptor agonist .

- Neurodegeneration Models : In vitro studies have indicated that this compound can protect against cell death induced by neurotoxic agents, highlighting its potential application in treating conditions like Alzheimer's disease .

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

Applications

The potential applications of this compound span several fields:

- Pharmaceutical Development : Investigated as a basis for new antidepressants targeting serotonin pathways.

- Neuroscience Research : Used to explore neurotransmitter systems and their role in mood regulation.

- Analytical Chemistry : Serves as a standard in chromatography for identifying related compounds.

Chemical Reactions Analysis

Lithiation and Electrophilic Substitution

Lithiation studies on structurally similar compounds reveal regioselective reactivity. For example, N-[2-(4-methoxyphenyl)ethyl]pivalamide undergoes ortho-substitution when treated with n-BuLi at –20–0°C .

Table 2: Lithiation Reactions of Analogous Compounds

| Electrophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Benzophenone | Diphenylpropanol derivative | 82% | n-BuLi, THF, 0°C | |

| CO₂ | Carboxylic acid | 79% | t-BuLi, THF, –75°C | |

| I₂ | Iodo-substituted arene | 90% | n-BuLi, –20°C |

For 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, lithiation would likely occur at the ortho position of the 4-methoxyphenyl ring due to steric hindrance from the adjacent phenyl group. Subsequent reactions with electrophiles (e.g., ketones, halogens) could yield substituted derivatives.

Functional Group Transformations

The secondary amine and aromatic groups enable diverse transformations:

Amine Reactivity

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Schiff Base Formation : Condenses with aldehydes/ketones under acidic conditions.

Aromatic Substitution

-

Nitration : The methoxy group directs electrophiles to the ortho and para positions, but steric bulk from the phenyl group may favor para substitution.

-

Demethylation : Treatment with HBr (48%) at 145°C removes the methoxy group, yielding a phenolic derivative .

Table 3: Reactivity Trends in Phenethylamine Derivatives

| Compound | Lithiation Site | Dominant Reaction Pathway |

|---|---|---|

| 2-(4-Methoxyphenyl)ethylamine | α-CH₂ (side-chain) | Side-chain functionalization |

| 2-(4-Methoxyphenyl)-2-phenylethylamine | ortho to methoxy | Aromatic substitution |

| 3,4-Dimethoxyphenethylamine | Benzylic CH₂ | Oxidative deamination |

The branched structure of this compound shifts reactivity toward aromatic lithiation over side-chain reactions, contrasting with simpler phenethylamines .

Mechanistic Insights

-

Lithiation : n-BuLi deprotonates the amine, generating a resonance-stabilized aryl lithium species. Thermodynamic control at higher temperatures favors ortho-lithiation .

-

Reduction : Zn/HCl facilitates nitro-to-amine conversion via a radical intermediate, while NaBH₄/CuCl₂ employs a metal-hydride mechanism .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride with high purity?

- Methodological Answer : Optimize synthesis via reductive amination of 4-methoxybenzophenone with phenylethylamine, followed by HCl salt formation. Purification should involve recrystallization (ethanol/water) and column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Monitor purity using HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) . For impurity control, compare retention times with reference standards like Venlafaxine impurities (e.g., ACI 220106) that share structural motifs .

Q. How can researchers analytically characterize this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions and amine protonation.

- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ expected).

- FT-IR to identify amine hydrochloride stretches (~2500 cm⁻¹ for N–H⁺ and ~1600 cm⁻¹ for C–O–CH₃).

Cross-reference with certified impurity standards (e.g., ACI 220107) for structural validation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like demethylated analogs or oxidation byproducts. Use TGA/DSC to assess thermal stability and identify decomposition thresholds .

Advanced Research Questions

Q. How can impurity profiles be resolved and quantified in batches of this compound?

- Methodological Answer : Employ HPLC-MS/MS with a polar-embedded C18 column (e.g., Waters Atlantis T3) and a gradient of ammonium formate buffer/acetonitrile. Quantify impurities (e.g., cyclohexanol derivatives or dimeric adducts) using external calibration curves from certified reference materials (e.g., ACI 220112) . For trace-level detection, apply UPLC-QTOF-MS with in-source fragmentation to differentiate isobaric species .

Q. What strategies are effective for resolving enantiomeric impurities in derivatives of this compound?

- Methodological Answer : If chirality is introduced (e.g., during synthesis of analogs), use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol with 0.1% diethylamine) or supercritical fluid chromatography (SFC) . Compare elution profiles with enantiomerically pure standards (e.g., (R)-(-)-Phenylephrine hydrochloride ). For dynamic resolution, employ enzymatic kinetic resolution using lipases .

Q. How can researchers assess the compound’s in vitro neuroactivity or receptor binding affinity?

- Methodological Answer : Conduct radioligand binding assays (e.g., ³H-labeled ligands for serotonin or norepinephrine transporters). Use HEK293 cells expressing human receptors (e.g., 5-HT1A or α₂-adrenergic). For functional activity, perform calcium flux assays (Fluo-4 AM dye) or electrophysiology (patch-clamp on neuronal cultures). Normalize data to positive controls like Venlafaxine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.